molecular formula C7H5BrFNO2 B1273092 2-Amino-3-bromo-5-fluorobenzoic acid CAS No. 259269-84-6

2-Amino-3-bromo-5-fluorobenzoic acid

Cat. No.: B1273092
CAS No.: 259269-84-6
M. Wt: 234.02 g/mol
InChI Key: LTOCPZGBNWZMBA-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H5BrFNO2 and its molecular weight is 234.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of related compounds, such as 3-Bromo-2-fluorobenzoic acid, has been achieved with high purity using techniques involving bromination, hydrolysis, diazotization, and deamination, highlighting a method suitable for industrial-scale production (Zhou Peng-peng, 2013).

  • Optimization of Synthesis Methods : Optimization methods for synthesizing derivatives like Methyl 2-amino-5-fluorobenzoate have been studied, presenting a route with high yield and confirming the product's structure through various analytical techniques (Yin Jian-zhong, 2010).

Applications in Analytical Chemistry

  • Fluorimetric Determination : 2-Amino-3-bromo-5-fluorobenzoic acid derivatives are used in fluorimetric analysis of secondary amino acids. These compounds enhance reactivity and fluorescence yield, providing an effective method for detecting amino acids in various samples (K. Imai & Yoshihiko Watanabe, 1981).

  • Chemo- and Regioselective Procedures : The compound's derivatives are employed in chemo- and regioselective copper-catalyzed cross-coupling procedures for amination of bromobenzoic acids. This method is particularly effective in producing N-aryl and N-alkyl anthranilic acid derivatives (C. Wolf et al., 2006).

Biomedical Research

  • Antitumor Properties : Some synthesized derivatives of this compound have shown potential as anticancer agents. Specific compounds synthesized from similar aminobenzothiazoles have demonstrated inhibitory properties against cholinesterases and aggregation of β-amyloid, suggesting their potential use in Alzheimer's disease treatment (Kamila Czarnecka et al., 2017).

  • Biodegradation Studies : The compound's analogs have been studied for their biodegradation capabilities. For instance, a bacterium capable of degrading 3-fluorobenzoate, a related compound, has been isolated and studied, revealing insights into the biodegradation pathway of fluorinated aromatic compounds (F. Boersma et al., 2004).

Safety and Hazards

The compound is considered hazardous. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes. Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .

Biochemical Analysis

Biochemical Properties

2-Amino-3-bromo-5-fluorobenzoic acid plays a significant role in biochemical reactions, particularly those involving aromatic amines and acids. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various compounds. The presence of the amino group allows it to participate in hydrogen bonding and electrostatic interactions with proteins and other biomolecules. The bromo and fluoro substituents can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding dynamics .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. The compound’s interactions with DNA and RNA can lead to changes in gene expression, either upregulating or downregulating specific genes. Furthermore, its ability to form hydrogen bonds and participate in electrostatic interactions allows it to influence protein folding and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects, such as oxidative stress and apoptosis, have been observed at high doses, indicating the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in the detoxification and metabolism of xenobiotics. The compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilicity and molecular size influence its ability to cross cell membranes and accumulate in specific cellular compartments. Transporters such as organic anion transporters and multidrug resistance proteins play a role in its cellular uptake and distribution .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can affect its activity and function, as it may interact with different biomolecules in various subcellular environments .

Properties

IUPAC Name

2-amino-3-bromo-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOCPZGBNWZMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381836
Record name 2-amino-3-bromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259269-84-6
Record name 2-amino-3-bromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 0.78 g of 2-amino-5-fluorobenzoic acid and 100 ml of N,N-dimethylformamide was added 1.1 g of N-bromosuccinimide at room temperature, and the mixture was stirred at room temperature for 5 hours. After water was added to the reaction mixture, a deposited precipitate was collected by filtration, and then washed with acetone to obtain 0.43 g of 2-amino-3-bromo-5-fluorobenzoic acid of the formula:
Quantity
0.78 g
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reactant
Reaction Step One
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100 mL
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reactant
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1.1 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To 2-Amino-5-fluorobenzoic acid (5 g, 32.2 mmol) in chloroform (90 mL) was added bromine (1.82 mL, 35.4 mmol) in chloroform (10 mL) solution dropwise via an additional funnel. The mixture was stirred at room temperature for 16 hrs. and LC/MS showed about 50% conversion of the starting material. Additional bromine (1.8 mL) was added to the reaction and continued stirring for another 24 hrs. The resulting white precipitate was collected by filtration, washed thoroughly with dichloromethane and air-dried to give 2-amino-3-bromo-5-fluorobenzoic acid as its HBr salt. ES/MS m/z 234/236 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.82 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
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10 mL
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solvent
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1.8 mL
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reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.